molecular formula C6H10N2O B2701387 5-propyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 116106-29-7

5-propyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No. B2701387
CAS RN: 116106-29-7
M. Wt: 126.159
InChI Key: NXFXPKZEULTGKQ-UHFFFAOYSA-N
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Description

“5-propyl-2,3-dihydro-1H-pyrazol-3-one” is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The structure of a similar compound, 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, has been reported .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .

Mechanism of Action

While the specific mechanism of action for “5-propyl-2,3-dihydro-1H-pyrazol-3-one” is not available, pyrazole derivatives are known to exhibit a broad range of biological activities. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles have been gaining popularity in various fields of science due to their broad range of chemical and biological properties . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions for “5-propyl-2,3-dihydro-1H-pyrazol-3-one” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, and other related fields.

properties

IUPAC Name

5-propyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h4H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFXPKZEULTGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-2H-pyrazol-3-ol

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